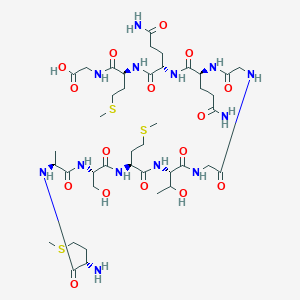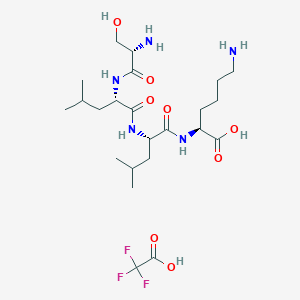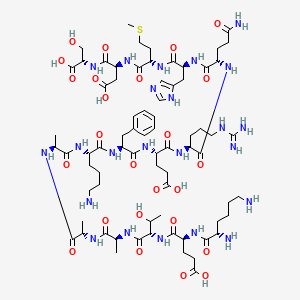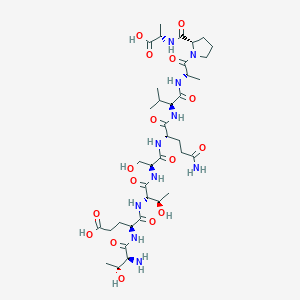
Chlorotoxin(linear)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorotoxin(linear) is a linear 36 amino-acid peptide which can be used in Chlorotoxin related research.
科学的研究の応用
Cancer Therapy and Diagnostic Tool
Chlorotoxin, derived from the venom of the Israeli scorpion Leiurus quinquestriatus, has shown promising applications in cancer therapy. It preferentially binds to tumor cells, making it useful in developing imaging agents for visualizing tumors during surgical resection. Its unique binding ability has led to research into using chlorotoxin as a vehicle for delivering anti-cancer drugs specifically to cancer cells, focusing on glioma, melanoma, lung carcinoma, neuroblastoma, and medulloblastoma. Its structural and biological properties suggest potential for a wide range of biotechnology and biomedical applications (Ojeda et al., 2016); (Dardevet et al., 2015).
Molecular Dynamics and Drug Delivery
Research on Chlorotoxin has expanded into molecular dynamics, exploring its stability and structure in different environments. This knowledge aids in understanding how Chlorotoxin can be used in drug delivery systems, especially in targeting tumor cells in the human brain, minimizing the risk of damaging healthy tissues (Li, 2015).
Role in Structure and Activity
The chemical structure of Chlorotoxin, particularly its disulfide bonds, plays a crucial role in its biological functions. Studies indicate these bonds are essential for maintaining its structure and stability, impacting its effectiveness in inhibiting cell migration, a key aspect in cancer treatment (Ojeda et al., 2014).
Bioactivity and Cell Migration
Investigations into Chlorotoxin's bioactivity have revealed that even fragments of the peptide, particularly the C-terminal region, can retain the ability to inhibit cell migration. This insight opens avenues for developing smaller, potent derivatives for therapeutic use (Dastpeyman et al., 2019).
Interaction with Glioma Cells
Studies have employed techniques like ATR-FTIR spectroscopy to understand how Chlorotoxin interacts with glioma cells at the molecular level. These insights are vital for improving drug delivery systems containing Chlorotoxin (Falahat et al., 2016).
Solution Structure Analysis
NMR spectroscopy has been used to determine the solution structure of Chlorotoxin, providing a deeper understanding of its molecular configuration, which is crucial for its function and potential applications in cancer therapeutics (Lippens et al., 1995).
Biomedical and Biotechnological Applications
Chlorotoxin's ability to bind to glioma tumors and its potential for conjugation to nanoparticles have broadened its applications in tumor imaging, radiotherapy, and the development of new therapeutic drugs and cancer-screening kits (Khanyile et al., 2019).
CAR T Cells for Glioblastoma Targeting
Recent developments include Chlorotoxin-directed CAR T cells that recognize and kill glioblastoma, demonstrating high specificity and potency, representing an innovative approach in cancer treatment (Wang et al., 2020).
Inhibiting Glioblastoma Cell Motility
Chlorotoxin has been shown to inhibit glioblastoma cell motility by interacting with matrix metalloproteinase-2 (MMP-2), a key protein in tumor cell invasion and migration, highlighting its therapeutic potential for gliomas and other diseases involving MMP-2 (Deshane et al., 2003).
特性
分子式 |
C₁₅₈H₂₅₆N₅₂O₄₈S₁₁ |
|---|---|
分子量 |
4004.76 |
配列 |
One Letter Code: MCMPCFTTDHQMARKCDDCCGGKGRGKCYGPQCLCR-NH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






